Cas no 70958-86-0 (Amosulalol Hydrochloride)

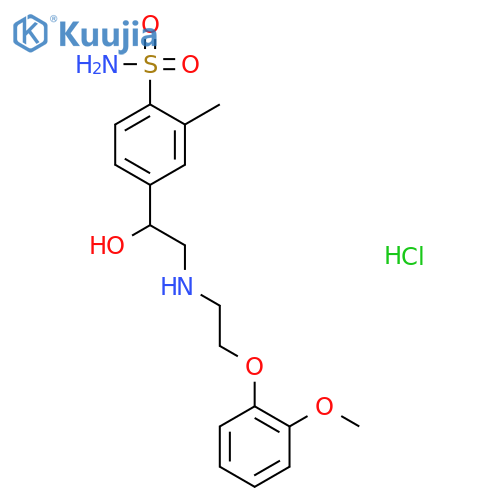

Amosulalol Hydrochloride structure

商品名:Amosulalol Hydrochloride

Amosulalol Hydrochloride 化学的及び物理的性質

名前と識別子

-

- (±)-5-[1-Hydroxy-2-[[2-(o-methoxyphenoxy)ethyl]amino]ethyl]-o-toluenesulfonamide monohydrochloride

- Amosulalol hydrochloride

- YM-09538

- Lowgan

- (±)-5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide monohydrochloride

- 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide

- 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide hydrochloride (1:1)

- Amosulalol (hydrochloride)

- Q27260271

- CHEBI:31208

- 93633-92-2

- Amosulalol monohydrochloride

- 93633-92-2 ( HCl)

- Amosulalol hydrochloride (JP17)

- 70958-86-0

- 5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride

- AMOSULALOL MONOHYDROCHLORIDE [MI]

- 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride

- AMOSULALOL HYDROCHLORIDE [WHO-DD]

- UNII-4O4S698PEE

- YM 09538

- C18H25ClN2O5S

- SCHEMBL50631

- Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, monohydrochloride

- Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, hydrochloride, (+-)-

- (+-)-5-Hydroxy-2-(2-(2-methoxyphenoxy)ethylamino)ethyl)-2-methylbenzolsulfonamid hydrochlorid

- Lowgan (TN)

- AMOSULALOL HYDROCHLORIDE [MART.]

- 4O4S698PEE

- D01469

- AKOS016014189

- Amosulalol HCl

- BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE, (+/-)-

- DTXSID00918277

- BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE (1:1)

- Amosulalol hydrochloride [JAN]

- 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)

- Amosulalol Hydrochloride

-

- インチ: InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H

- InChIKey: JRVCPDVOFCWKAG-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl

計算された属性

- せいみつぶんしりょう: 416.11745

- どういたいしつりょう: 416.1172708g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 510

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

じっけんとくせい

- PSA: 110.88

Amosulalol Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A634195-.5mg |

Amosulalol Hydrochloride |

70958-86-0 | .5mg |

$ 207.00 | 2023-04-19 | ||

| TRC | A634195-5mg |

Amosulalol Hydrochloride |

70958-86-0 | 5mg |

$ 1642.00 | 2023-04-19 | ||

| TRC | A634195-0.5mg |

Amosulalol Hydrochloride |

70958-86-0 | 0.5mg |

$ 170.00 | 2022-06-07 | ||

| Crysdot LLC | CD12040785-1g |

5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride |

70958-86-0 | 95+% | 1g |

$1488 | 2024-07-24 |

Amosulalol Hydrochloride 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

70958-86-0 (Amosulalol Hydrochloride) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬